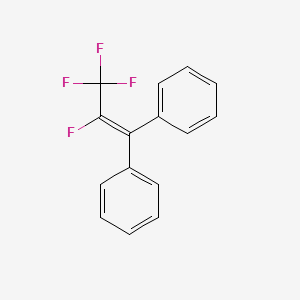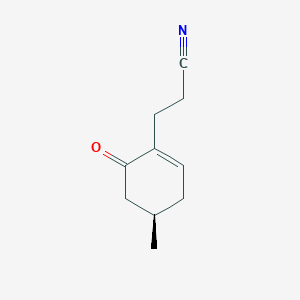
(R)-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is an organic compound with a complex structure, featuring a cyclohexene ring substituted with a methyl group, a ketone, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the nitrile group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Oxidation: The ketone group can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide, methyl iodide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its effects on biological pathways, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production, making it valuable for various applications.
Mecanismo De Acción
The exact mechanism of action of ®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitrile group, for example, could form interactions with active sites of enzymes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanamide: Similar structure but with an amide group instead of a nitrile.
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
®-3-(4-methyl-6-oxocyclohex-1-en-1-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and potential biological activity compared to its analogs. The combination of the cyclohexene ring, ketone, and nitrile groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-[(4R)-4-methyl-6-oxocyclohexen-1-yl]propanenitrile |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,7H2,1H3/t8-/m1/s1 |
Clave InChI |
KVLBNZMFXWIUHL-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CC=C(C(=O)C1)CCC#N |
SMILES canónico |
CC1CC=C(C(=O)C1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


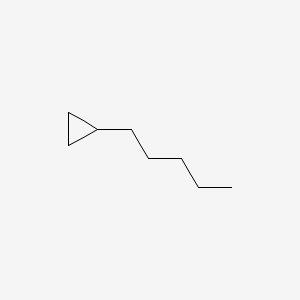
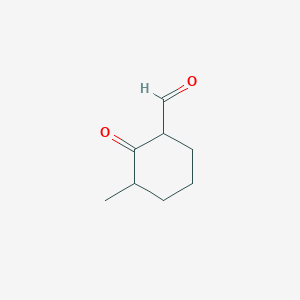

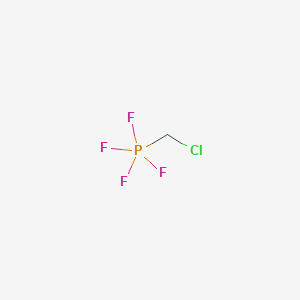
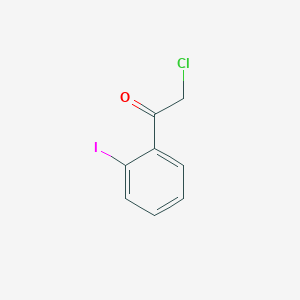
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
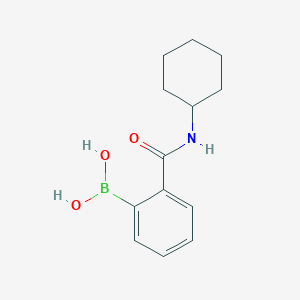
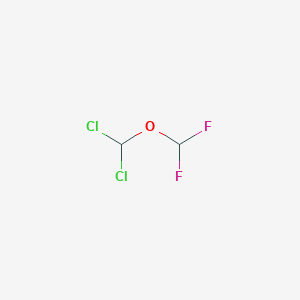
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
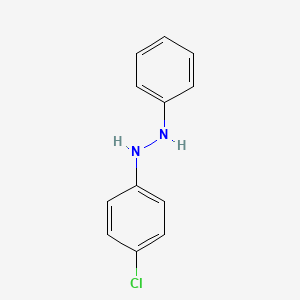
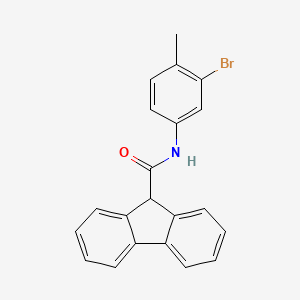

![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
